

Application Note: Utilizing Lanthanum-138 for Gamma Spectroscopy Calibration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

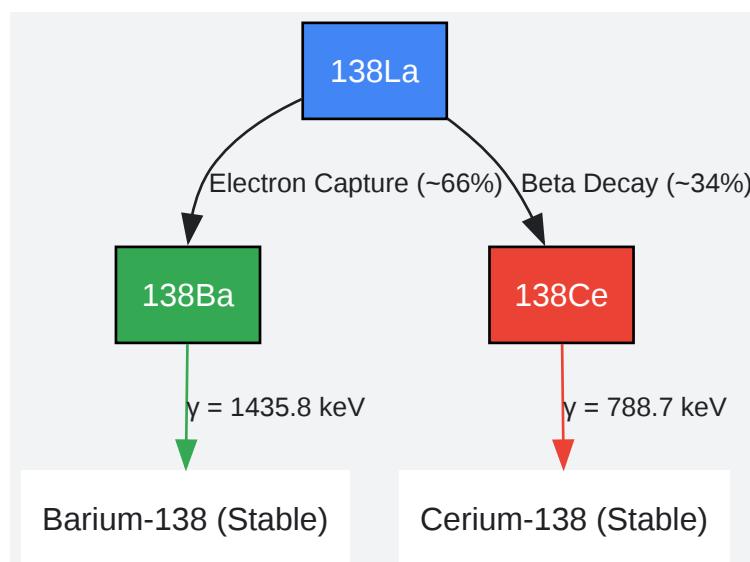
Compound Name: *Lanthanum-138*

Cat. No.: *B101452*

[Get Quote](#)

Introduction

Lanthanum-138 (^{138}La) is a naturally occurring radioactive isotope of lanthanum with an exceptionally long half-life.^{[1][2]} Its decay characteristics, which include the emission of two distinct and well-separated gamma rays, make it a valuable source for the energy calibration of gamma spectroscopy systems. This application note provides a detailed overview of the properties of ^{138}La , protocols for its use in calibration, and the advantages it offers for researchers, scientists, and drug development professionals engaged in gamma spectroscopy.


Properties of Lanthanum-138

Lanthanum-138 constitutes a small fraction of natural lanthanum, with the vast majority being the stable isotope ^{139}La .^{[1][2]} Despite its low abundance, its radioactive decay provides a consistent and reliable source of gamma radiation suitable for calibration purposes. The key nuclear properties of ^{138}La are summarized in the table below.

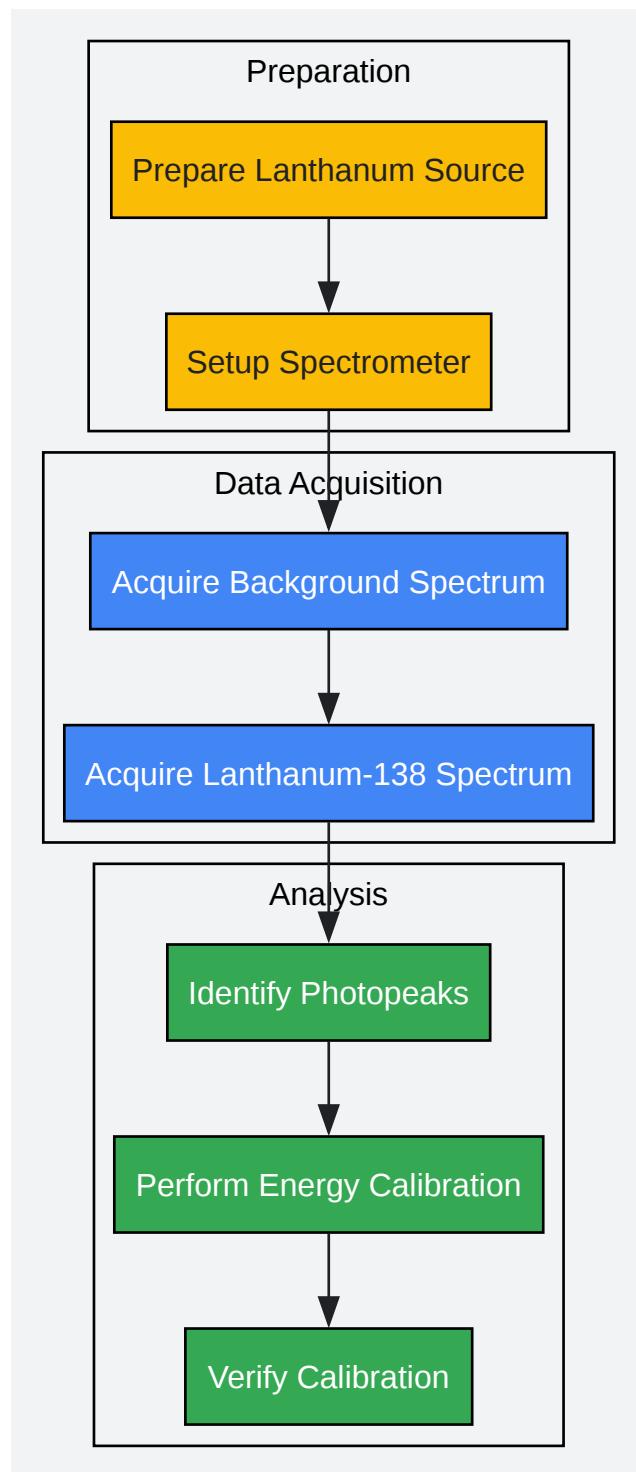
Property	Value
Half-life ($t_{1/2}$)	1.03×10^{11} years
Natural Abundance	0.089% - 0.090% [1] [2] [3] [4] [5]
Decay Modes	Electron Capture (EC), Beta Minus (β^-) [1] [6]
Gamma Ray Energy 1 (β^- decay)	788.7 keV [7] [8]
Gamma Ray Emission Probability 1	~34.7% - 35.0% [9] [10]
Gamma Ray Energy 2 (EC decay)	1435.8 keV [7] [8]
Gamma Ray Emission Probability 2	~65.0% - 65.1% [9] [10]
Daughter Isotope (β^- decay)	^{138}Ce (Cerium-138) [7]
Daughter Isotope (EC decay)	^{138}Ba (Barium-138) [7]

Decay Scheme of Lanthanum-138

Lanthanum-138 decays via two primary pathways. Approximately 66% of ^{138}La atoms decay through electron capture to an excited state of Barium-138, which then de-excites by emitting a 1435.8 keV gamma ray.[\[7\]](#) The remaining 34% undergoes beta decay to an excited state of Cerium-138, followed by the emission of a 788.7 keV gamma ray.[\[7\]](#)

[Click to download full resolution via product page](#)

Decay scheme of **Lanthanum-138**.


Experimental Protocol: Gamma Spectrometer Calibration using Lanthanum-138

This protocol outlines the procedure for performing an energy calibration of a gamma spectrometer using a **Lanthanum-138** source, typically in the form of Lanthanum oxide (La_2O_3) or Lanthanum chloride (LaCl_3).

Materials and Equipment

- Gamma Spectrometer System (e.g., NaI(Tl) or HPGe detector)
- Multichannel Analyzer (MCA)
- Lanthanum compound with natural isotopic abundance (e.g., La_2O_3 powder)
- Sample container
- Lead shielding
- Data acquisition and analysis software

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Workflow for Gamma Spectrometer Calibration.

Detailed Procedure

3.1. Source Preparation and Detector Setup

- Place a known quantity of the lanthanum compound into a suitable sample container.
- Position the gamma detector within a lead shield to minimize background radiation.
- Place the prepared lanthanum source at a reproducible distance from the detector.

3.2. Data Acquisition

- **Background Spectrum:** With the lanthanum source removed from the shielding, acquire a background spectrum for a sufficient duration to identify ambient background peaks (e.g., from ^{40}K).^[7]
- **Lanthanum-138 Spectrum:** Place the lanthanum source in front of the detector and acquire a gamma spectrum. The acquisition time should be long enough to obtain well-defined photopeaks for the 788.7 keV and 1435.8 keV gamma rays with good statistical significance.

3.3. Data Analysis and Calibration

- **Photopeak Identification:** In the acquired spectrum of the lanthanum source, identify the centroids of the two primary photopeaks corresponding to the 788.7 keV and 1435.8 keV emissions from ^{138}La .
- **Energy Calibration:** Using the data analysis software, perform a linear or polynomial fit of the known gamma ray energies (788.7 keV and 1435.8 keV) against the corresponding channel numbers of the photopeak centroids. This will establish the energy calibration for the spectrometer.
- **Verification:** If available, other calibration sources with known gamma energies can be used to verify the accuracy of the calibration curve derived from the ^{138}La spectrum.

Advantages of Using Lanthanum-138 for Calibration

- **Long Half-Life:** The extremely long half-life of ^{138}La ensures a stable and constant activity, eliminating the need for decay corrections.^[1]
- **Distinct Gamma Energies:** The two primary gamma emissions are well-separated in energy, providing two distinct points for calibration across a broad energy range.

- Natural Occurrence: As a naturally occurring isotope, it is readily available in any natural lanthanum compound, making it a convenient and cost-effective calibration source.
- Intrinsic Calibration: For scintillators containing lanthanum, such as LaBr₃(Ce), the intrinsic ¹³⁸La provides a means for self-calibration of the detector.[\[1\]](#)[\[8\]](#)

Conclusion

Lanthanum-138 is an excellent and practical choice for the energy calibration of gamma spectroscopy systems. Its stable, long-lived nature and distinct dual gamma emissions provide a reliable and convenient method for ensuring the accuracy of gamma-ray energy measurements. The protocols outlined in this application note offer a straightforward approach for researchers and professionals to effectively utilize ¹³⁸La for routine spectrometer calibration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Radioactive Lanthanum 138 - allRadioactive [allradioactive.com]
- 2. Isotopes of lanthanum - Wikipedia [en.wikipedia.org]
- 3. buyisotope.com [buyisotope.com]
- 4. WebElements Periodic Table » Lanthanum » isotope data [webelements.com]
- 5. Lanthanum | NIDC: National Isotope Development Center [isotopes.gov]
- 6. Inhb.fr [Inhb.fr]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. pnnl.gov [pnnl.gov]
- 9. Inhb.fr [Inhb.fr]
- 10. Determination of the half-life and gamma-ray emission probability of ¹³⁸La [inis.iaea.org]
- To cite this document: BenchChem. [Application Note: Utilizing Lanthanum-138 for Gamma Spectroscopy Calibration]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b101452#using-lanthanum-138-for-gamma-spectroscopy-calibration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com